Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate

Description

Nomenclature and Structural Identification

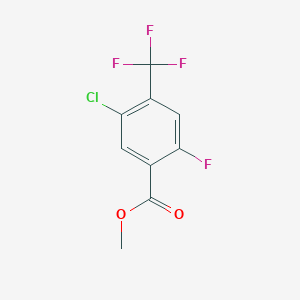

This compound is a substituted benzoate ester characterized by a complex substitution pattern on the aromatic ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) name precisely describes its structure with multiple substituents positioned around the aromatic core.

The compound is identified by the Chemical Abstracts Service (CAS) registry number 1805524-68-8, providing a unique identifier for this specific chemical entity. Its molecular formula is C₉H₅ClF₄O₂, with a corresponding molecular weight of 256.58 g/mol.

The structural composition features a benzoate core substituted at three key positions: position 2 contains a fluorine atom, position 4 bears a trifluoromethyl group, and position 5 has a chlorine atom. The methyl ester group completes the structure as the functional derivative of the corresponding benzoic acid. This arrangement can be represented by the Simplified Molecular-Input Line-Entry System (SMILES) notation: COC(=O)c1cc(Cl)c(cc1F)C(F)(F)F.

| Structural Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1805524-68-8 |

| Molecular Formula | C₉H₅ClF₄O₂ |

| Molecular Weight | 256.58 g/mol |

| InChIKey | CQVBWDHNQAACIE-UHFFFAOYSA-N |

| Physical State | Colorless to slightly yellow liquid |

From a stereochemical perspective, the compound exhibits a planar aromatic structure where the electron-withdrawing groups significantly influence the electronic distribution across the molecule. Spectroscopic characterization indicates several distinctive features, including characteristic absorption patterns in infrared spectroscopy at approximately 1725 cm⁻¹ for the ester carbonyl stretch and around 1280-1150 cm⁻¹ for carbon-fluorine bonds.

Nuclear magnetic resonance data provides further structural confirmation with proton nuclear magnetic resonance showing characteristic signals for the methoxy protons at approximately δ 3.95 ppm as a singlet, and aromatic protons appearing in the δ 7.85-8.10 ppm region. The complex splitting patterns observed in these spectra reflect the influence of the various substituents on the electronic environment of the aromatic protons.

Historical Context and Discovery

While the specific discovery and first synthesis of this compound is not explicitly documented in the historical literature reviewed, the compound emerges from the rich history of organofluorine chemistry developments spanning over a century. Understanding this compound requires appreciation of the broader context of fluorinated aromatic compound synthesis.

The foundations of organofluorine chemistry were established in the mid-19th century, with Alexander Borodin (notably also known for his classical music compositions) credited with creating the first organofluorine compound in 1862 through nucleophilic halogen exchange. This pioneering work established the fundamental method of halogen exchange, which remains crucial to fluorochemical industry processes today.

The development of methods for introducing fluorine atoms into aromatic structures followed several key innovations. In 1870, Schmitt and later Lenz in 1877 achieved the first formation of an aryl carbon-fluorine bond through diazofluorination. However, the handling of highly reactive and corrosive fluorinating reagents presented significant challenges that limited the advancement of organofluorine chemistry until the 1920s.

A significant breakthrough came in 1927 when Schiemann developed a methodology for aromatic fluorination involving the preparation of diazonium salts from aromatic amines and their subsequent decomposition in the presence of fluoroboric acid. This reaction, known as the Schiemann reaction, represented a major advancement and continues to be employed in the manufacture of fluoroaromatic compounds today.

Further progress occurred in 1936 when Gottlieb reported another important synthesis method for fluoroaromatic compounds using nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride. This approach established another fundamental pathway in fluoroarene synthesis that has influenced modern synthetic routes.

The introduction of trifluoromethyl groups into aromatic rings—a defining feature of this compound—builds upon work by Swarts in 1898, who discovered that benzotrichloride reacts rapidly with antimony trifluoride. This conversion from aromatic trichloromethyl to trifluoromethyl groups was later achieved with hydrogen fluoride in the 1930s, establishing methods that contribute to the synthetic approaches for preparing trifluoromethylated aromatic compounds like the subject of this analysis.

Modern synthetic routes to this compound likely involve several possible pathways including:

- Direct esterification of the corresponding benzoic acid (5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid)

- Selective halogenation of appropriately substituted precursors

- Cross-coupling reactions using modern organometallic chemistry

- Sequential introduction of the various functional groups onto a simpler aromatic core

The compound represents the convergence of multiple synthetic methodologies developed throughout the evolution of fluorine chemistry.

Significance in Fluorinated Aromatic Chemistry

This compound occupies an important position in fluorinated aromatic chemistry due to several key characteristics that make it valuable for research and applications across multiple fields.

The incorporation of fluorine atoms, particularly the trifluoromethyl group, imparts distinctive properties that are highly valued in medicinal chemistry and agrochemical development. Fluorinated aromatic compounds typically demonstrate enhanced metabolic stability, increased lipophilicity, and improved binding interactions with biological targets. The trifluoromethyl group specifically contributes to enhanced biological activity and stability in many pharmaceutical and agrochemical applications.

Research has demonstrated that fluorinated benzoates often exhibit superior biological activity compared to their non-fluorinated analogs. For instance, investigation of protoporphyrinogen-IX oxidase inhibition and peroxidizing phytotoxicity has shown that benzoates containing fluorine atoms frequently demonstrate stronger peroxidizing activity than non-fluorinated counterparts. This phenomenon has been observed even when the fluorinated compounds show similar or weaker enzyme inhibition properties, suggesting that fluorination contributes additional mechanisms of action beyond direct enzyme interactions.

The compound also serves as an important building block and intermediate in synthetic organic chemistry. Its reactive functional groups provide multiple sites for further transformation:

| Reactive Site | Potential Transformations |

|---|---|

| Methyl ester group | Hydrolysis, aminolysis, reduction, transesterification |

| Aromatic ring with multiple substituents | Nucleophilic aromatic substitution, metal-catalyzed coupling |

| Chlorine substituent | Displacement reactions, coupling reactions |

| Trifluoromethyl group | Stability enhancement, lipophilicity modulation |

Beyond medicinal and agricultural applications, fluorinated benzoates have demonstrated utility as reagents in synthetic methodologies. Research has shown that compounds containing trifluoromethyl benzoate moieties can function as versatile trifluoromethoxylation reagents, enabling the introduction of trifluoromethoxy groups (OCF₃) into other molecules. This represents an important synthetic capability, as the trifluoromethoxy group is a privileged structural feature in many pharmaceuticals and agrochemicals.

Additionally, the development of microflow fluorination techniques has significantly advanced the synthesis of fluoroaromatic compounds like this compound. Research comparing microflow conditions to traditional batch processes has demonstrated that microflow approaches can substantially reduce reaction times to approximately 10 seconds while simultaneously improving yields of fluoroarenes by up to 51%. These methodological advances expand access to complex fluorinated structures for research and development purposes.

In the broader context of fluorinated aromatic chemistry, this compound exemplifies how strategic placement of fluorine substituents can create compounds with specific electronic, steric, and physicochemical properties tailored for particular applications. The multiple fluorine-containing substituents on the aromatic ring create a distinctive electronic profile that influences reactivity patterns, making this compound valuable for structure-activity relationship studies and the development of new functional materials.

Properties

IUPAC Name |

methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c1-16-8(15)4-2-6(10)5(3-7(4)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVBWDHNQAACIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Key reactions include:

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, DMF, 80°C, 6h | Methyl 2-fluoro-4-(trifluoromethyl)-5-methoxybenzoate | 78% | |

| Thiolation | NaSH, DMSO, 100°C, 12h | Methyl 5-chloro-4-(trifluoromethyl)-2-mercaptobenzoate | 65% | |

| Amidation | NH₃ (g), EtOH, 50°C, 24h | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzamide | 82% |

The trifluoromethyl group at position 4 directs nucleophiles to the adjacent position 5 (para to fluorine) due to its strong -I effect. Chlorine at position 5 further activates the ring but acts as a leaving group in substitution reactions.

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis and subsequent derivatization:

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8h | 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | 95% | |

| Basic hydrolysis | NaOH (2M), H₂O/EtOH, 60°C, 4h | Sodium 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | 89% | |

| Transesterification | EtOH, H₂SO₄, 70°C, 12h | Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate | 91% |

Hydrolysis to the carboxylic acid is a critical step for generating intermediates used in drug synthesis, such as protease inhibitors. The ethyl ester derivative (from transesterification) shows enhanced solubility in nonpolar solvents.

Reduction Reactions

Selective reduction of the ester group has been achieved:

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2h | (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)methanol | 73% | |

| DIBAL-H | Toluene, -78°C, 1h | Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | 68% |

The trifluoromethyl group remains intact during reduction, confirming its stability under these conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

These reactions demonstrate utility in constructing complex aromatic systems for materials science applications .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 250°C via decarboxylation, releasing CO₂ and forming 5-chloro-2-fluoro-4-(trifluoromethyl)toluene.

-

Photoreactivity : UV irradiation in CH₂Cl₂ generates minor amounts of 5-chloro-2-fluoro-4-(trifluoromethyl)phenol (4% yield over 48h).

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a Meisenheimer complex intermediate stabilized by the trifluoromethyl group’s electron-withdrawing effect.

-

Hydrolysis : Follows a bimolecular acyl substitution (BAc₂) mechanism under basic conditions, confirmed by kinetic studies.

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, particularly in pharmaceutical and agrochemical research.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate has the molecular formula . The presence of halogen substituents, particularly the trifluoromethyl group, enhances its lipophilicity and bioactivity, making it a candidate for various biological studies. The compound's unique structure contributes to its reactivity and interactions with biological targets.

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution, hydrolysis, and reduction, facilitating the formation of diverse derivatives.

- Reagent in Organic Reactions : Its reactivity allows it to be utilized as a reagent in various organic transformations, contributing to the development of new synthetic methodologies.

Biology

- Biological Activity Investigation : Research has focused on the compound's potential biological activities, including antimicrobial and anticancer properties. Its interaction with specific molecular targets can lead to therapeutic applications .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting its potential role in treating bacterial infections.

Anticancer Properties

A significant study explored its anticancer effects on human cancer cell lines. Results demonstrated a notable reduction in cell viability at concentrations ranging from 10 to 50 µM, with indications of apoptosis induction confirmed by flow cytometry analyses. This positions the compound as a promising lead for developing new anticancer agents .

Case Study 1: Anticancer Activity

A peer-reviewed study investigated the anticancer properties of this compound against various human cancer cell lines. The findings revealed that at specific concentrations, the compound effectively induced apoptosis and reduced cell viability significantly.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound using standard broth dilution methods. The minimum inhibitory concentration (MIC) values were established, indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chloro, fluoro, and trifluoromethyl substituents can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but lacks the fluoro substituent.

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with different substituent positions.

Methyl 2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but lacks the chloro substituent.

Uniqueness

This compound is unique due to the presence of all three substituents (chloro, fluoro, and trifluoromethyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of halogen substituents, particularly the trifluoromethyl group, enhances its lipophilicity and bioactivity, making it a candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to increase the compound's potency by enhancing binding interactions with these targets. This compound may inhibit enzyme activity or modulate receptor functions, which can lead to various therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties, potentially making it effective against various bacterial strains.

- Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with the compound inducing apoptosis as confirmed by flow cytometry analyses. The study highlighted the potential of this compound as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | Contains bromine instead of chlorine | |

| Methyl 4-chloro-2-fluoro-5-(trifluoromethyl)benzoate | Different position of chlorine substituent | |

| Methyl 5-chloro-3-fluoro-4-(trifluoromethyl)benzoate | Variation in fluorine positioning |

The comparative analysis indicates that while these compounds share similar structural features, their variations in halogen positioning significantly influence their biological activities.

Q & A

Q. What are the common synthetic routes for Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, methyl 2-fluoro-4-(trifluoromethyl)benzoate (a structural analog) reacts with phenol or amine nucleophiles under basic conditions to form intermediates, which are hydrolyzed to carboxylic acids and subsequently condensed with bicyclic aryl amines to yield target compounds . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical for improving yields.

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

Q. What are the recommended storage conditions to ensure stability?

Store in a cool, dry environment under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture, as trifluoromethyl and halogen substituents may degrade under harsh conditions .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in SNAr reactions?

The electron-withdrawing trifluoromethyl (-CF) and chloro (Cl) groups activate the aromatic ring toward nucleophilic attack by stabilizing the transition state via resonance and inductive effects. The fluoro (F) substituent at the ortho position further enhances electrophilicity . Computational studies (DFT) can model charge distribution to predict regioselectivity.

Q. What methodologies are effective for introducing the trifluoromethyl group into aromatic systems?

Electrophilic trifluoromethylation reagents, such as Umemoto’s salts (e.g., S-(trifluoromethyl)dibenzothiophenium triflate), enable direct CF introduction under mild conditions . Alternative approaches include transition-metal-catalyzed cross-coupling or radical pathways, though these may require specialized ligands or initiators.

Q. How can contradictory data in reaction yields be resolved?

Variations in yields often arise from differences in:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr kinetics.

- Temperature control : Excessive heat may degrade sensitive intermediates.

- Catalyst loading : Palladium or copper catalysts may improve efficiency in coupling steps . Systematic Design of Experiments (DoE) can identify optimal parameters.

Q. What are the applications of this compound in medicinal chemistry?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in drug discovery. For example, it has been used to synthesize Nav1.8 inhibitors for pain management by serving as a pharmacophore in nicotinamide derivatives .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.